molecular formula C25H21FN2O4 B12008105 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 609793-33-1

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12008105
CAS No.: 609793-33-1
M. Wt: 432.4 g/mol
InChI Key: UBXXLOZXAPZXRN-XTQSDGFTSA-N
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Description

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with a complex structure that includes a pyrrole ring, a pyridine moiety, and various functional groups such as a fluoro-methoxybenzoyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Pyridine Moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Functional Group Modifications: The fluoro-methoxybenzoyl group and the hydroxy group are introduced through selective functionalization reactions, such as Friedel-Crafts acylation and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The fluoro-methoxybenzoyl group can be reduced to a corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one could be investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one: can be compared with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

609793-33-1

Molecular Formula

C25H21FN2O4

Molecular Weight

432.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H21FN2O4/c1-15-3-5-17(6-4-15)22-21(23(29)18-7-8-20(32-2)19(26)13-18)24(30)25(31)28(22)14-16-9-11-27-12-10-16/h3-13,22,29H,14H2,1-2H3/b23-21+

InChI Key

UBXXLOZXAPZXRN-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=NC=C4

Origin of Product

United States

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